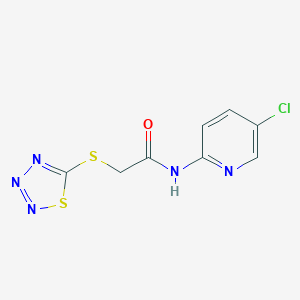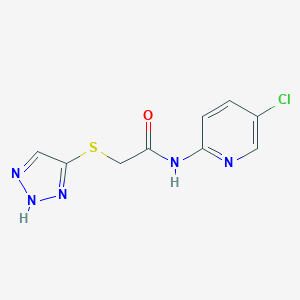![molecular formula C16H15NO3S B249476 N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B249476.png)
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide, also known as TTP488, is a small molecule drug that has been developed as a potential treatment for Alzheimer's disease. TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is involved in the pathogenesis of Alzheimer's disease.
Wirkmechanismus
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide acts as a selective antagonist of RAGE, which is a transmembrane receptor that binds to a variety of ligands including Aβ, advanced glycation end products, and S100 proteins. RAGE activation has been implicated in the development and progression of Alzheimer's disease through the induction of neuroinflammation, oxidative stress, and neuronal dysfunction. By blocking RAGE signaling, N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide may reduce the harmful effects of these ligands on the brain and improve cognitive function.
Biochemical and Physiological Effects:
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide has been shown to reduce the production of proinflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro and in vivo. N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide also reduces the activation of microglia, which are immune cells in the brain that play a key role in neuroinflammation. In addition, N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide has been shown to reduce Aβ deposition and tau phosphorylation in the brain, which are hallmarks of Alzheimer's disease pathology.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide is its specificity for RAGE, which allows for targeted inhibition of this receptor without affecting other signaling pathways. N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide is its potential for off-target effects, as RAGE is involved in a variety of physiological processes beyond Alzheimer's disease.
Zukünftige Richtungen
For N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide research include the development of more potent and selective RAGE antagonists, the investigation of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide in combination with other Alzheimer's disease therapies, and the exploration of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide in other neurodegenerative diseases. In addition, further studies are needed to elucidate the precise mechanisms of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide action and to identify biomarkers that can predict patient response to treatment.
Synthesemethoden
The synthesis of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide involves the reaction of 4-(2-thienylcarbonyl)phenylacetic acid with tetrahydro-2-furanmethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting carboxamide is then deprotected by treatment with trifluoroacetic acid (TFA) to yield N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide has been extensively studied in preclinical models of Alzheimer's disease. In vitro studies have shown that N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide can inhibit the binding of amyloid-β (Aβ) to RAGE and reduce the production of proinflammatory cytokines and reactive oxygen species. In vivo studies have demonstrated that N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide can improve cognitive function and reduce Aβ deposition and neuroinflammation in transgenic mouse models of Alzheimer's disease.
Eigenschaften
Produktname |
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide |
|---|---|
Molekularformel |
C16H15NO3S |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-[4-(thiophene-2-carbonyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C16H15NO3S/c18-15(14-4-2-10-21-14)11-5-7-12(8-6-11)17-16(19)13-3-1-9-20-13/h2,4-8,10,13H,1,3,9H2,(H,17,19) |
InChI-Schlüssel |
KWURTZHFSCTSBZ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3 |
Kanonische SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)

![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)
![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)
